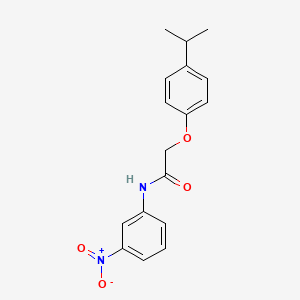
2-(4-isopropylphenoxy)-N-(3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-N-(3-nitrophenyl)acetamide, commonly known as INNA-051, is a small molecule drug compound that has been recently developed for its potential antiviral properties. The compound has been found to be effective against a range of viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic. The purpose of
作用机制
INNA-051 works by inhibiting the activity of the viral main protease, which is responsible for cleaving viral polyproteins into functional proteins required for viral replication. The compound binds to the active site of the protease and prevents its activity, thereby inhibiting viral replication.
Biochemical and Physiological Effects
INNA-051 has been found to be well-tolerated in preclinical studies, with no significant adverse effects observed. The compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. INNA-051 has been found to be effective in reducing viral load in animal models of SARS-CoV-2 infection, suggesting its potential as a therapeutic agent for COVID-19.
实验室实验的优点和局限性
INNA-051 has several advantages for lab experiments, including its broad-spectrum antiviral activity, good pharmacokinetic properties, and well-tolerated nature. However, the compound is still in the early stages of development, and more studies are needed to fully understand its safety and efficacy. Additionally, the synthesis method for INNA-051 is complex and may limit its widespread use in research.
未来方向
There are several future directions for research on INNA-051. First, more studies are needed to fully understand the safety and efficacy of the compound in humans. Second, the potential of INNA-051 as a therapeutic agent for COVID-19 needs to be further explored in clinical trials. Third, the compound's broad-spectrum antiviral activity suggests its potential for use against other viral infections, and more studies are needed to explore this potential. Finally, the development of more efficient synthesis methods for INNA-051 could help to make the compound more widely available for research purposes.
Conclusion
INNA-051 is a promising small molecule drug compound with potential antiviral properties. The compound has been found to be effective against a range of viruses, including SARS-CoV-2, and has good pharmacokinetic properties. However, more studies are needed to fully understand the safety and efficacy of the compound, and the development of more efficient synthesis methods could help to make it more widely available for research purposes.
合成方法
INNA-051 is synthesized using a multistep process involving the reaction of various chemical reagents. The process involves the reaction of 4-isopropylphenol with 3-nitrobenzoyl chloride to form 2-(4-isopropylphenoxy)-N-(3-nitrophenyl)acetamide. The compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
INNA-051 has been extensively studied for its antiviral properties, particularly against SARS-CoV-2. The compound has been found to inhibit viral replication by targeting the viral main protease, which is essential for the virus to replicate. INNA-051 has also been shown to have broad-spectrum antiviral activity against other viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus.
属性
IUPAC Name |
N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)13-6-8-16(9-7-13)23-11-17(20)18-14-4-3-5-15(10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWTXNGTJCMCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B5872629.png)
![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5872633.png)
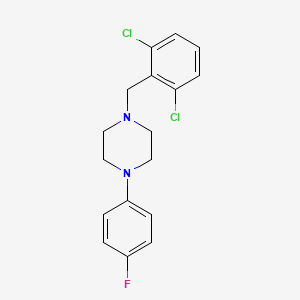
![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)
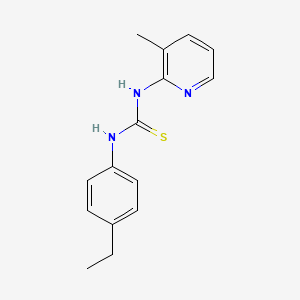
![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)
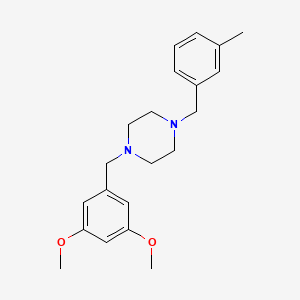
![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)

![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)

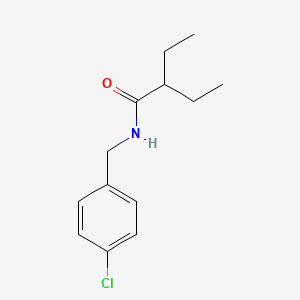
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
